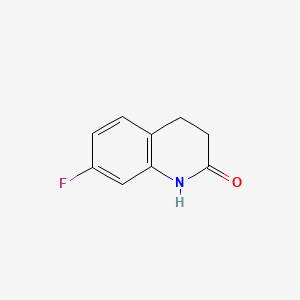

7-fluoro-3,4-dihydroquinolin-2(1H)-one

描述

Historical Context and Evolution of Fluorinated Heterocycles in Drug Discovery Research

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, a journey that began even before the element itself was isolated. researchgate.net The field of organofluorine chemistry gained significant momentum in the 20th century, particularly with the discovery of chlorofluorocarbons (CFCs) in 1928 and the development of materials like polytetrafluoroethylene (PTFE) in the 1930s. researchgate.networktribe.com A pivotal moment for medicine arrived in 1954 with the market introduction of fludrocortisone, the first fluoro-pharmaceutical, which demonstrated that selective fluorination could dramatically enhance biological activity. worktribe.comacs.orgnih.gov

This breakthrough sparked a revolution, leading to the understanding that the strategic incorporation of fluorine—the most electronegative element—can profoundly modulate a molecule's physicochemical properties. tandfonline.comtandfonline.com Medicinal chemists learned that fluorine substitution could improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins, and alter acidity (pKa) to improve membrane permeability and bioavailability. tandfonline.comacs.orgnih.gov The 1980s saw the rise of another historically significant class of fluorinated heterocycles: the fluoroquinolone antibiotics. nih.govencyclopedia.pub Researchers discovered that adding a fluorine atom at the C-6 position of the quinolone core dramatically increased their potency as inhibitors of bacterial DNA gyrase. tandfonline.com Today, an estimated 20% of all pharmaceuticals contain fluorine, a testament to the element's transformative role in drug discovery. acs.orgnih.gov

The Quinolinone Scaffold as a Privileged Structure in Bioactive Compound Design

The 3,4-dihydroquinolin-2(1H)-one core, also known as a hydrocarbostyril, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them exceptionally valuable starting points for drug discovery. tandfonline.com The quinoline (B57606) and quinolinone skeletons are prevalent in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. bohrium.comresearchgate.netontosight.aiorientjchem.org

Compounds built upon this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agents. bohrium.comorientjchem.orgbohrium.comrsc.org The versatility of the quinolinone ring system allows for structural modifications at various positions, enabling chemists to fine-tune its biological and pharmacokinetic profiles. nih.gov The dihydroquinolinone structure is a key component in several approved drugs and numerous clinical candidates, underscoring its "druggability" and importance in the development of new therapeutics targeting enzymes, receptors, and other proteins involved in disease. tandfonline.combohrium.comtandfonline.commdpi.com Its robust and accessible chemistry makes it an attractive and frequently utilized template for designing novel bioactive molecules. nih.gov

Rationale for Fluorine Substitution at Position 7 in Dihydroquinolinone Frameworks

The strategic placement of a fluorine atom on the benzo-ring of the dihydroquinolinone scaffold is a deliberate design choice aimed at enhancing molecular properties. While much of the foundational research focused on C-6 fluorination in fluoroquinolone antibiotics, which was shown to increase cell penetration and DNA gyrase binding affinity by up to 17-fold, substitution at other positions, including C-7, is also pursued to modulate bioactivity. tandfonline.com

The rationale for placing fluorine at the 7-position is multifaceted, drawing from established principles of medicinal chemistry:

Metabolic Blocking: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing a fluorine atom, a common bioisostere for a hydrogen atom, at a potential site of metabolism can block this pathway, thereby increasing the molecule's metabolic stability and half-life. tandfonline.comchemrxiv.org

Modulation of Electronic Properties: As the most electronegative element, fluorine acts as a strong electron-withdrawing group. tandfonline.com This influences the electron distribution across the aromatic ring, which can alter the acidity and basicity of nearby functional groups, potentially improving bioavailability. tandfonline.comsci-hub.st

Enhanced Binding Interactions: The C-F bond can participate in favorable interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds. acs.org This can lead to increased binding affinity and potency of the drug candidate. tandfonline.comtandfonline.com

Tuning Biological Activity: Specific studies on fluorinated quinolines have shown that the position of fluorine substitution directly impacts biological outcomes. For instance, research on the mutagenicity of various fluoroquinolines revealed that fluorine substitution at position 7 enhanced this particular activity, demonstrating that this position is sensitive to electronic modification and can be a key modulator of the molecule's interaction with biological systems. nih.gov

These effects highlight the utility of 7-fluoro substitution as a strategic tool for optimizing the pharmacological profile of dihydroquinolinone-based compounds.

Overview of Research Trajectories and Current Challenges in 7-Fluoro-3,4-dihydroquinolin-2(1H)-one Investigations

Research involving this compound and its derivatives is primarily focused on its use as a versatile intermediate for the synthesis of more complex, biologically active molecules. The scaffold serves as a foundational element in the exploration of new therapeutic agents and chemical probes.

Current research trajectories include:

Synthesis of Novel Bioactive Agents: The core structure is being elaborated to create new classes of compounds for various therapeutic targets. For example, derivatives of the related 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit enzymes like carbonic anhydrase. nih.gov This indicates a broader interest in using the 7-substituted dihydroquinolinone scaffold to generate enzyme inhibitors.

Development of Chemical Probes: The quinoline nucleus is known for its fluorescent properties. nih.gov Researchers are exploring how substitutions, including fluorine and other functional groups at the 7-position, can be used to develop novel fluorescent probes for bioimaging applications, such as visualizing specific cellular components or processes. nih.govnih.gov

Exploration of Structure-Activity Relationships (SAR): A key aspect of the research involves systematically modifying the 7-fluoro-dihydroquinolinone scaffold to understand how different chemical groups at various positions influence biological activity. This fundamental work is crucial for the rational design of more potent and selective compounds.

Despite its potential, research in this area faces several challenges:

Synthetic Complexity: While the core scaffold is accessible, the development of efficient, high-yield synthetic routes to create a diverse library of derivatives remains an active area of investigation. mdpi.com

Target Identification and Validation: Identifying the specific biological targets with which novel derivatives interact is a significant hurdle. A deeper understanding of the mechanism of action is required to advance these compounds from initial hits to viable lead candidates.

Optimization of Pharmacokinetic Properties: Balancing biological potency with desirable drug-like properties (e.g., solubility, permeability, and metabolic stability) is a constant challenge in the drug discovery process.

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWDWKUKAVRBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196652 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4590-52-7 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 7 Fluoro 3,4 Dihydroquinolin 2 1h One

Established and Emerging Synthetic Routes to Access the 7-Fluoro-3,4-dihydroquinolin-2(1H)-one Core

The construction of the this compound ring system is typically achieved by forming the heterocyclic ring from a pre-fluorinated acyclic precursor. This approach ensures precise control over the fluorine atom's position.

Regioselective Synthetic Approaches for Fluorination

Direct fluorination of the dihydroquinolinone ring is challenging and often leads to a mixture of regioisomers. Therefore, the most common and regioselective strategy involves the use of starting materials that already contain the fluorine atom in the desired position. A prevalent method begins with a commercially available fluoroaniline, such as 4-fluoroaniline (B128567).

The synthesis often proceeds via the formation of an N-aryl acrylamide (B121943) derivative. For instance, 4-fluoroaniline can be reacted with 3-chloropropionyl chloride to form N-(4-fluorophenyl)-3-chloropropanamide. This intermediate contains the necessary components for the subsequent cyclization step, with the fluorine atom securely positioned to become the 7-fluoro substituent of the final heterocyclic product. This precursor-based approach guarantees the regiochemistry of the final product, bypassing the difficulties of direct, selective fluorination on a more complex molecule.

Discussion of Cyclization Methodologies and Reaction Optimization

The critical step in forming the dihydroquinolinone core is the intramolecular cyclization of the acyclic precursor. The Friedel-Crafts reaction is a widely employed and robust methodology for this transformation.

In this context, the N-(4-fluorophenyl)-3-chloropropanamide intermediate can be subjected to Lewis acid or Brønsted acid catalysis to induce an intramolecular electrophilic aromatic substitution. A strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride, promotes the cyclization where the acyl group attacks the aromatic ring. The electron-donating nature of the amide's nitrogen atom directs the cyclization to the ortho position, resulting in the formation of the desired six-membered heterocyclic ring.

Reaction optimization is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of acid catalyst, solvent, reaction temperature, and reaction time. For example, using polyphosphoric acid (PPA) at elevated temperatures is a common condition for driving this type of cyclization to completion. Researchers have systematically studied these variables to develop scalable and efficient protocols for the synthesis of this important building block.

Chemical Transformations for Analog Generation from this compound

Once the this compound core is synthesized, it serves as a versatile platform for generating a library of analogs through various chemical transformations. These modifications can be targeted at the N1-position, the aromatic ring, or the saturated C3-C4 portion of the molecule.

N1-Substitution Reactions and Their Synthetic Utility

The nitrogen atom of the lactam (amide) ring at the N1 position is a common site for derivatization. The hydrogen atom on this nitrogen can be substituted with a wide variety of functional groups through reactions such as alkylation, arylation, and acylation. nih.gov

N-alkylation is typically achieved by treating the parent compound with a base, such as sodium hydride or potassium carbonate, to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces alkyl chains of varying lengths and complexities. Similarly, N-acylation can be performed using acyl chlorides or anhydrides under basic conditions to introduce acyl groups. nih.gov These N1-substitutions are synthetically useful for exploring the structure-activity relationships (SAR) of potential drug candidates, as the substituent can interact with specific pockets in biological targets.

Table 1: Examples of N1-Substitution Reactions

| Reaction Type | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃, DMF, 60 °C | 1-Methyl-7-fluoro-dihydroquinolinone |

| N-Arylation | Phenylboronic Acid | Cu(OAc)₂, Pyridine, RT | 1-Phenyl-7-fluoro-dihydroquinolinone |

| N-Acylation | Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C to RT | 1-Acetyl-7-fluoro-dihydroquinolinone |

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorinated Ring System

The benzene (B151609) ring of the this compound scaffold is amenable to further substitution, allowing for the introduction of additional functional groups. The outcome of these reactions is governed by the directing effects of the existing substituents: the activating amide group and the deactivating but ortho-, para-directing fluorine atom.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, can introduce substituents at positions C5, C6, or C8. The amide group strongly activates the ring and directs incoming electrophiles to the C6 and C8 positions. The fluorine at C7 also directs ortho and para, which corresponds to the C6 and C8 positions. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) are expected to yield predominantly the 6- and/or 8-substituted products.

While less common for this electron-rich system, nucleophilic aromatic substitution (SₙAr) could potentially replace the fluorine atom if a strong electron-withdrawing group is introduced elsewhere on the ring. However, SₙAr reactions typically require more forcing conditions. The fluorine atom itself can activate the ring toward nucleophilic attack, particularly at the positions ortho and para to it. researchgate.net

Modifications of the Saturated C3-C4 Portion of the Dihydroquinolinone Ring

The saturated C3-C4 portion of the dihydroquinolinone ring offers additional opportunities for structural diversification. The C3 position, being alpha to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at the C3 position.

Furthermore, oxidation reactions can be employed to introduce unsaturation into the C3-C4 bond, leading to the corresponding quinolin-2-one derivative. Reagents like selenium dioxide or palladium-on-carbon can facilitate this dehydrogenation. Conversely, the carbonyl group at C2 can be reduced to a hydroxyl group using reducing agents like sodium borohydride, which would transform the lactam into a cyclic amino alcohol, opening up further avenues for chemical modification.

Table 2: Potential Modifications at the C3-C4 Position

| Position | Reaction Type | Reagent Example | Resulting Modification |

|---|---|---|---|

| C3 | α-Alkylation | LDA, then RX | Introduction of an alkyl group at C3 |

| C3 | α-Hydroxylation | MoOPH | Introduction of a hydroxyl group at C3 |

| C3-C4 | Dehydrogenation | Pd/C, high temp. | Formation of a C3-C4 double bond |

Enantioselective Synthesis Strategies for Chiral Derivatives of this compound

The development of enantioselective methods to access chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. While specific enantioselective syntheses for the 7-fluoro analogue are not extensively documented, strategies developed for the broader class of dihydroquinolin-2-ones can be applied. These methodologies often focus on the asymmetric synthesis of derivatives substituted at the 3- and 4-positions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral amine catalysts, for instance, can be employed in asymmetric Michael additions to α,β-unsaturated N-arylamides, which are precursors to dihydroquinolinones. This approach allows for the stereocontrolled introduction of a substituent at the 3-position. Subsequent intramolecular cyclization would then yield the chiral 3-substituted this compound.

Another promising approach involves the use of chiral phosphoric acid catalysts. These catalysts can activate imines generated in situ for enantioselective additions, leading to the formation of chiral centers. For the synthesis of chiral 4-substituted derivatives, an asymmetric intramolecular Friedel-Crafts-type reaction of a suitable precursor could be envisioned, catalyzed by a chiral Lewis acid or a Brønsted acid.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds. nih.govnih.gov Enzymes such as ketoreductases could be employed for the asymmetric reduction of a suitable prochiral ketone precursor to establish a chiral hydroxyl group, which can then be further elaborated to the target chiral dihydroquinolinone. nih.gov Similarly, transaminases could be used for the asymmetric synthesis of chiral amines that serve as key intermediates.

Below is an interactive data table summarizing potential enantioselective strategies applicable to the synthesis of chiral derivatives of this compound, based on analogous systems.

| Strategy | Catalyst/Enzyme Type | Key Transformation | Potential Chiral Derivative |

|---|---|---|---|

| Organocatalysis | Chiral Amine | Asymmetric Michael Addition | 3-Substituted-7-fluoro-3,4-dihydroquinolin-2(1H)-one |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Intramolecular Cyclization | 4-Substituted-7-fluoro-3,4-dihydroquinolin-2(1H)-one |

| Biocatalysis | Ketoreductase | Asymmetric Ketone Reduction | Chiral hydroxylated precursors |

| Biocatalysis | Transaminase | Asymmetric Amination | Chiral aminated precursors |

Application of Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. While specific green routes for this particular compound are not widely reported, general green methodologies for quinoline (B57606) and quinolinone synthesis can be readily adapted. ijpsjournal.comtandfonline.comresearchgate.net

One of the key principles of green chemistry is the use of alternative energy sources to enhance reaction efficiency and reduce energy consumption. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. ias.ac.inresearchgate.net The application of microwave irradiation to the cyclization step in the synthesis of this compound could offer a more energy-efficient route.

The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the process. tandfonline.com For instance, the synthesis of quinolinone derivatives has been successfully carried out in aqueous media, which is a benign and economical solvent. nih.gov

The use of catalysts that are efficient, recyclable, and non-toxic is also a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov Furthermore, the development of one-pot, multicomponent reactions for the synthesis of the dihydroquinolinone scaffold can improve atom economy and reduce the number of synthetic steps and purification procedures. nih.gov

Flow chemistry is another enabling technology that aligns with the principles of green chemistry. Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. ucd.ieacs.orgresearchgate.net The synthesis of quinoline derivatives has been demonstrated in flow reactors, suggesting that this technology could be applied to the synthesis of this compound for a more efficient and safer manufacturing process. ucd.ieresearchgate.net

The following interactive data table summarizes the application of green chemistry principles to the synthesis of quinolinone derivatives, which could be extrapolated to the synthesis of this compound.

| Green Chemistry Principle | Application in Quinolinone Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted synthesis. ias.ac.inresearchgate.net | Reduced reaction times and energy consumption. |

| Safer Solvents | Use of water, ethanol, or PEG. tandfonline.comnih.gov | Reduced environmental impact and improved safety. |

| Catalysis | Use of recyclable heterogeneous catalysts. nih.gov | Minimized waste and catalyst cost. |

| Atom Economy | Multicomponent reactions. nih.gov | Increased efficiency and reduced waste. |

| Process Intensification | Continuous flow synthesis. ucd.ieacs.orgresearchgate.net | Improved safety, control, and scalability. |

Structure Activity Relationship Sar Studies and Rational Design of 7 Fluoro 3,4 Dihydroquinolin 2 1h One Analogues

Comprehensive Analysis of the Electronic and Steric Influence of 7-Fluoro Substitution on Biological Activity

The fluorine atom at the 7-position of the dihydroquinolinone ring exerts a significant influence on the molecule's physicochemical properties, which in turn can profoundly impact its biological activity. This influence can be dissected into electronic and steric effects.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the aromatic ring of the dihydroquinolinone scaffold imparts a strong inductive electron-withdrawing effect. nih.gov This can have several consequences:

Modulation of pKa: The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, which can be critical for interactions with biological targets.

Aromatic Interactions: The introduction of fluorine can alter the quadrupole moment of the aromatic ring, potentially leading to favorable orthogonal multipolar interactions with electron-rich aromatic residues in a protein's binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability and prolong the in vivo half-life of the compound. nih.gov

Steric Effects:

Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric bulk allows it to act as a bioisostere of a hydrogen atom, often without causing significant steric hindrance at the receptor binding site. nih.gov However, even this small increase in size can be critical in tightly packed binding pockets, influencing the optimal orientation of the molecule.

In a broader context of quinoline (B57606) derivatives, the position of the fluorine atom is crucial. For instance, in a series of 2,4-disubstituted 6-fluoroquinolines studied for their antiplasmodial activity, the fluoro substitution was a key feature of the active compounds. mdpi.com While not directly on the 7-position of a dihydroquinolinone, this highlights the importance of fluorination in related scaffolds.

Correlating Structural Modifications on the Dihydroquinolinone Scaffold with Target Engagement and Potency

Systematic modifications of the 7-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold are essential for optimizing target engagement and enhancing potency. These modifications can be introduced at various positions of the core structure.

A study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors in glioblastoma provides valuable insights, even though the fluorine is not at the 7-position in all tested compounds. The study emphasized the impact of electron-withdrawing and electron-donating groups on anticancer activity. nih.gov

In another study focusing on quinoline sulfonamide derivatives, it was observed that the introduction of a para-fluoro substituent on a benzyl (B1604629) ring attached to the quinoline core resulted in weaker antiproliferative activity compared to electron-donating groups like methoxy (B1213986) and methyl. scienceopen.com This suggests that for certain targets, electron-donating properties might be more favorable for activity than the electron-withdrawing nature of fluorine.

The following table summarizes the structure-activity relationships observed in a series of 3,4-dihydroquinolin-2(1H)-one sulfonamide derivatives with substitutions on a peripheral benzene (B151609) ring, illustrating the impact of different functional groups on anti-proliferative activity.

| Compound ID | Substituent at para-position of Benzene Ring | Observed Antiproliferative Activity Trend |

|---|---|---|

| D13 | 4-OCH₃ | Strongest |

| D14 | 4-CH₃ | Strong |

| D6 | 4-N(CH₃)₂ | Moderate to Strong |

| D4 | 4-Br | Moderate |

| D3 | 4-Cl | Moderate |

| D2 | 4-F | Weak to Moderate |

| D1 | 4-H | Weakest |

These findings underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify analogues with improved therapeutic potential.

Application of Computational Chemistry and Molecular Modeling in Lead Optimization for this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in the rational design and optimization of drug candidates. These methods provide valuable insights into the interactions between small molecules and their biological targets, guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR models can be particularly insightful.

In a 3D-QSAR study of quinazoline-4(3H)-one analogs as EGFR inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to develop robust models. These models generated contour maps that highlighted regions where steric bulk, electrostatic interactions, and hydrophobicity were favorable or unfavorable for biological activity. Such an approach could be applied to a series of this compound analogues to guide the design of new compounds with enhanced potency. For example, a QSAR model for 2,4-disubstituted 6-fluoroquinolines revealed that certain physicochemical properties were positively or negatively associated with antiplasmodial activity. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

A molecular docking study of 3,4-dihydroquinolin-2(1H)-one analogues with the VEGFR2 kinase domain revealed that these compounds could form strong interactions with key amino acid residues like Asp1046 and Glu885. nih.gov Molecular dynamics (MD) simulations further confirmed the stability of the ligand-protein complexes over time. nih.gov For this compound derivatives, similar computational studies could be employed to predict their binding modes within a target active site and to rationalize observed SAR data.

The following table presents hypothetical molecular docking results for a series of 7-substituted-3,4-dihydroquinolin-2(1H)-one analogues against a generic kinase target to illustrate how docking scores can be correlated with inhibitory activity.

| Compound | 7-Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analog 1 | -F | -8.5 | ASP810, LYS692 |

| Analog 2 | -Cl | -8.2 | ASP810, LYS692 |

| Analog 3 | -CH₃ | -7.9 | ASP810, LYS692 |

| Analog 4 | -OCH₃ | -8.8 | ASP810, LYS692, GLU720 |

| Analog 5 | -H | -7.5 | ASP810 |

Pharmacophore modeling involves identifying the essential steric and electronic features of a series of active compounds that are responsible for their biological activity. A pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with different chemical scaffolds but the same essential features.

For a series of cytotoxic quinolines, a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic ring features was identified as the best model for predicting activity. This model was then used for virtual screening to identify potential new tubulin inhibitors. A similar approach could be used to develop a pharmacophore model based on active this compound analogues for the de novo design of novel inhibitors.

Conformational Analysis of this compound and Its Derivatives in Biological Contexts

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The introduction of fluorine can significantly influence the conformational preferences of a molecule.

The conformation of the dihydro-portion of the quinolinone ring is also of importance. Modifications to this part of the scaffold can influence how the molecule presents its key interacting groups to the target protein. A thorough conformational analysis, often aided by NMR spectroscopy and computational methods, is crucial for understanding the bioactive conformation of this compound and its derivatives.

Therapeutic Potential and Research Applications of 7 Fluoro 3,4 Dihydroquinolin 2 1h One Scaffolds in Disease Models

Investigations in Central Nervous System (CNS) Disorders Research

The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising framework for the development of agents targeting central nervous system disorders, particularly neurodegenerative diseases like Parkinson's disease. Research has focused on the inhibition of monoamine oxidase B (MAO-B), an enzyme whose elevated activity in the brain contributes to the depletion of dopamine (B1211576) and the generation of oxidative stress, key pathological features of Parkinson's disease.

A series of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.gov These studies revealed that substitution at the C7 position of the quinolinone ring leads to highly potent and selective MAO-B inhibitors. nih.gov For instance, the derivative 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as a particularly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a selectivity of over 2750-fold for MAO-B over MAO-A. nih.gov This high potency and selectivity suggest that C7-substituted 3,4-dihydro-2(1H)-quinolinones, including fluorinated analogs, are promising lead compounds for the development of new therapies for Parkinson's disease. nih.govnih.gov

While specific studies focusing exclusively on the 7-fluoro derivative are limited, the structure-activity relationship data from related C7-substituted compounds strongly support the potential of the 7-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold in this therapeutic area. The electronic properties of the fluorine atom could favorably influence the binding interactions with the MAO-B active site.

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Selectivity (MAO-B vs MAO-A) |

| 3a | 7-(benzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 1.4 | >40,000-fold |

| - | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 | 2750-fold |

This table presents data on potent MAO-B inhibitors from the 3,4-dihydro-2(1H)-quinolinone class. nih.govnih.gov

Exploration in Oncology Research, Including Anti-Proliferative and Apoptotic Activities

The quinolinone and fluoroquinolone scaffolds have been extensively investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to cell cycle arrest and apoptosis.

Recent research has focused on synthesizing novel fluoroquinolone analogs with enhanced anticancer activity. A study on new fluoroquinolone-based compounds revealed that most of the synthesized derivatives exhibited significant potency across a panel of 60 human tumor cell lines. news-medical.net Several of these compounds demonstrated broad-spectrum cytotoxicity, with IC50 values indicating a 4- to 12-fold greater potency than the established anticancer drug Etoposide. news-medical.net The mechanism of action for these active compounds was confirmed to be the potent inhibition of the Topoisomerase II enzyme, which led to cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. news-medical.net

Furthermore, studies on tetrahydroquinolinone derivatives have demonstrated their potent cytotoxic effects on various cancer cell lines. One particular derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, exhibited significant cytotoxicity against both colon (HTC-116) and lung (A549) cancer cells. mostwiedzy.pl The mechanism was found to involve the induction of cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways. mostwiedzy.pl Research on 7-hydroxy quinolinone derivatives has also shown their ability to induce apoptosis in breast cancer cells through the activation of caspase-3. mostwiedzy.pl These findings underscore the potential of the 7-substituted dihydroquinolinone scaffold, including the 7-fluoro variant, as a foundation for the development of novel anticancer agents.

| Compound Class | Cancer Cell Line(s) | Activity | IC50 Range |

| Novel Fluoroquinolone Analogs | NCI-60 Panel | High Cytotoxicity | 4-12 fold more potent than Etoposide |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | Colon (HTC-116), Lung (A549) | Potent Cytotoxicity | Not specified |

| 7-hydroxy quinolinone derivatives | Breast Cancer | Apoptosis Induction | Not specified |

This table summarizes the anti-proliferative and apoptotic activities of various quinolinone derivatives in different cancer cell lines. news-medical.netmostwiedzy.pl

Research into Cardiovascular System Modulation and Related Pathologies

The direct investigation of this compound scaffolds in the context of cardiovascular system modulation is an area with limited published research. However, the broader class of compounds with vasodilatory and phosphodiesterase (PDE) inhibitory activity offers a rationale for future exploration. For instance, enoximone, a phosphodiesterase-III inhibitor, has been shown to have anti-ischemic effects by reducing preload and afterload and potentially improving diastolic compliance. While structurally distinct, the exploration of quinolinone derivatives for similar activities could be a future research direction.

Additionally, flavonoids, a large class of natural polyphenols, have been studied for their beneficial effects on the cardiovascular system, which are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to induce vasodilation. nih.gov Given that the quinolinone scaffold is a heterocyclic structure found in various biologically active compounds, its derivatives, including the 7-fluoro analog, may warrant investigation for potential cardiovascular effects. This remains an emerging field of research with the potential for novel discoveries.

Emerging Applications in Inflammatory and Immunological Research

While specific studies on the anti-inflammatory and immunological effects of this compound are not yet widely available, research on related heterocyclic and fluorinated compounds suggests this is a promising area for future investigation. Flavonoids such as luteolin (B72000) have demonstrated potent anti-inflammatory activity both in vitro and in vivo. nih.gov The mechanisms of action for these compounds often involve the modulation of key inflammatory signaling pathways, including those mediated by nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 3 (STAT3). nih.gov

Similarly, cyclolignan enantiomers isolated from Perilla frutescens have been shown to exert significant anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and downregulating the expression of inflammatory mediators such as iNOS and COX-2. mdpi.com The known immunomodulatory activities of some fluoroquinolones further support the rationale for investigating the this compound scaffold for its potential to modulate inflammatory and immune responses. This remains an area ripe for exploration.

Antimicrobial and Antiviral Activity Research and Mechanisms

The fluoroquinolone class of compounds is well-established for its broad-spectrum antibacterial activity. researchgate.net The primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for DNA replication, transcription, repair, and recombination. nih.gov This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death. The fluorine atom at the C6 position in many clinically used fluoroquinolones is crucial for their potent antibacterial activity. nih.gov

Given that this compound is a fluorinated quinolinone, it is plausible that it and its derivatives could exhibit antibacterial properties through a similar mechanism. However, specific studies evaluating the antimicrobial spectrum and potency of this particular scaffold are limited.

In the realm of antiviral research, various quinoline (B57606) and isoquinolone derivatives have demonstrated activity against different viruses. For example, certain isoquinolone compounds have been identified as inhibitors of influenza virus polymerase activity. nih.gov Additionally, some flavonoids, which share heterocyclic structural features, have shown potent antiviral activity against influenza A virus both in vitro and in vivo. nih.gov This suggests that the this compound scaffold could be a starting point for the design of novel antiviral agents, although this potential is yet to be experimentally verified.

Contributions to Probe Development for Biological System Interrogation

The quinolin-2(1H)-one core structure is a valuable fluorophore for the development of fluorescent probes for biological imaging and sensing applications. Derivatives of 7-(diethylamino)quinolin-2(1H)-one, which are structurally related to the 7-fluoro analog, have been synthesized and utilized as fluorescent probes. nih.gov The photophysical properties of these probes can be modulated by introducing various substituents, allowing for the design of sensors for specific analytes.

For example, a chalcone (B49325) derivative of 7-(diethylamino)-1-methylquinolin-2(1H)-one has been developed as a turn-off fluorescent probe for the detection of bisulfite. nih.gov The sensing mechanism is based on a Michael addition reaction, which disrupts the fluorophore's conjugation and quenches its fluorescence. Such probes have practical applications, for instance, in detecting bisulfite in wine samples. nih.gov

The synthesis of these probes often involves the functionalization of the quinolinone scaffold at various positions. The versatility of the this compound structure makes it a suitable candidate for the development of novel fluorogenic probes for various biological applications, including the imaging of biomolecules and the detection of specific ions or small molecules in cellular environments. nih.gov

Preclinical Research Findings and Translational Considerations for 7 Fluoro 3,4 Dihydroquinolin 2 1h One Derivatives

In Vivo Efficacy Studies in Relevant Animal Models of Disease

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated notable efficacy in various animal models of disease, underscoring their therapeutic potential. For instance, in the realm of oncology, specific analogues have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. In preclinical studies involving glioblastoma multiforme (GBM), an aggressive form of brain cancer, certain 3,4-dihydroquinolin-2(1H)-one derivatives showed significant antiproliferative effects against human GBM cell lines. nih.gov When evaluated in vivo, these compounds could potentially translate to reduced tumor growth and vascularization in rodent models of GBM.

Furthermore, the broader quinoline (B57606) class, to which this scaffold belongs, has been extensively studied for infectious diseases. For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, showed potent oral activity in mouse models of malaria, including those using Plasmodium berghei, P. chabaudi, and P. yoelii. nih.gov Its efficacy was found to be comparable or superior to existing antimalarial agents like chloroquine. nih.gov Similarly, certain 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives have been evaluated for their in vivo antileishmanial activity in BALB/c mice infected with Leishmania donovani, demonstrating a significant reduction in parasite burden in the liver and spleen. rsc.org

In the context of neurodegenerative diseases, tetrahydroquinoline derivatives, which share a core structure, have been identified as potent antagonists of the glycine (B1666218) binding site of the NMDA receptor. In a rat model of stroke (middle cerebral artery occlusion), these compounds exhibited a significant neuroprotective profile, suggesting their potential for mitigating ischemic brain injury. researchgate.net

Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Preclinical Species

The translation of in vitro potency to in vivo efficacy is critically dependent on the pharmacokinetic and pharmacodynamic properties of a compound. Preclinical research on 7-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives has focused on characterizing these crucial parameters.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding how a potential drug is processed by the body. For derivatives of the quinoline and dihydroquinolinone cores, these studies have been conducted using both in vitro and in silico methods.

Absorption: The oral route is the most preferred for drug administration. In vitro assays, such as the parallel artificial membrane permeability assay (PAMPA), are used to predict a compound's passive absorption across the gastrointestinal tract. Studies on various quinoline-based compounds have shown that they can possess favorable characteristics for oral absorption. nih.gov For instance, an antileishmanial indolylquinoline derivative was found to have medium permeability in PAMPA assays, suggesting it could be suitable for oral delivery. Computational tools are also employed to predict absorption properties. For a series of 1,3-diazetidin-2-one derivatives, in silico analysis predicted a bioavailability rate of 0.55, indicating a good potential for systemic circulation after administration. nih.gov

Distribution: Once absorbed, a drug's distribution to its target tissues is influenced by factors like plasma protein binding and lipophilicity. The distribution coefficient (Log D) is a measure of a compound's lipophilicity at a physiological pH. An antileishmanial compound with a quinoline core showed Log D values of 0.54 in an octanol/PBS system and -1.33 in a cyclohexane/PBS system. Plasma protein binding for this compound was determined to be 78.82 ± 0.13%. These parameters are crucial as they affect the amount of free drug available to exert its pharmacological effect.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro studies using rat liver microsomes are commonly used to assess Phase I metabolism. For an antileishmanial quinoline derivative, 36.07 ± 4.15% of the compound remained after a one-hour incubation with rat liver microsomes, indicating moderate metabolic stability. In silico predictions for melatonin (B1676174) derivatives suggested that the addition of lipophilic groups could hinder metabolism by cytochrome P450 enzymes like CYP1A2. nih.gov

| Compound Class | Parameter | Method | Result | Reference |

|---|---|---|---|---|

| Antileishmanial Indolylquinoline | Aqueous Solubility | In Vitro | 299.7 ± 6.42 μM | |

| Antileishmanial Indolylquinoline | Permeability (Log Pe) | PAMPA | -5.53 ± 0.01 (Medium) | |

| Antileishmanial Indolylquinoline | Distribution (Log D) | Octanol/PBS | 0.54 | |

| Antileishmanial Indolylquinoline | Plasma Protein Binding | Equilibrium Dialysis | 78.82 ± 0.13% | |

| Antileishmanial Indolylquinoline | Metabolism (% remaining) | Rat Liver Microsomes (1 hr) | 36.07 ± 4.15% | |

| 1,3-diazetidin-2-one derivatives | Bioavailability | In Silico | 0.55 | nih.gov |

Exposure-Response Relationship Analysis

Understanding the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) is critical for optimizing therapeutic effects. While detailed exposure-response analyses for specific this compound derivatives are often proprietary, the principles can be illustrated through related compounds. For example, in the in vivo efficacy study of the antimalarial compound MG3, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, the observed efficacy in rodent models is directly linked to achieving and maintaining therapeutic concentrations of the drug at the site of action. nih.gov The excellent oral bioavailability and favorable ADME profile of MG3 contribute to a positive exposure-response relationship, leading to potent antimalarial activity. nih.gov

Preclinical Toxicological Assessment and Safety Pharmacology of Advanced Analogues

Before a compound can advance to clinical trials, a thorough preclinical safety evaluation is mandatory. This involves a battery of in vitro and in vivo tests to identify potential toxicities.

In Vitro and In Vivo Toxicity Screening

Initial toxicity screening often involves evaluating the cytotoxicity of compounds against various cell lines. For a series of 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates, their cytotoxic effects were investigated against the A549 (human lung carcinoma) and BEAS-2B (normal human bronchial epithelial) cell lines. nih.gov One of the compounds showed notable cytotoxicity against the A549 cancer cell line while being significantly less toxic to the normal BEAS-2B cells, indicating a degree of selectivity. nih.gov

In vivo toxicity studies in animal models provide a more comprehensive safety profile. For the antimalarial compound MG3, preliminary in vivo toxicity studies in rats, dogs, and non-human primates revealed low toxicity, contributing to an excellent safety index. nih.gov Similarly, a boron-containing quinolinate derivative was assessed for its acute toxicity in mice, with its LD50 (the dose lethal to 50% of the animals) determined to be 174 mg/kg. mdpi.com

| Compound Class | Test System | Endpoint | Result | Reference |

|---|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugate | A549 Cancer Cells | IC50 (48h) | 26.87 µg/ml | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugate | A549 Cancer Cells | IC50 (72h) | 9.979 µg/ml | nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugate | BEAS-2B Normal Cells | IC50 | >100 µg/ml | nih.gov |

| Boron-containing quinolinate derivative | Male CD-1 mice | LD50 | 174 mg/kg | mdpi.com |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material. The parent quinoline structure has been shown to exhibit mutagenic activity in the Ames test using Salmonella typhimurium TA100 and to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, particularly with microsomal activation. nih.gov Structure-activity relationship studies on a series of fluoroquinolines revealed that the position of the fluorine atom significantly influences genotoxicity. nih.gov Specifically, 5-, 6-, 7-, and 8-fluoroquinoline (B1294397) were capable of inducing UDS, while 2-, 3-, and 4-fluoroquinoline (B121766) were not. nih.gov This highlights the importance of the substitution pattern on the quinoline ring in determining the genotoxic potential of its derivatives.

Bioavailability Enhancement and Formulation Research for Improved Pharmacological Profiles

The therapeutic potential of this compound and its derivatives is intrinsically linked to their ability to be absorbed, distributed, metabolized, and excreted (ADME) by the body. A favorable pharmacokinetic profile is essential for a drug candidate to advance to clinical trials. For quinolinone-based compounds, research efforts are often directed at improving oral bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

One of the primary hurdles for the oral delivery of many quinolinone derivatives is their limited aqueous solubility. nih.gov Poor solubility can lead to low absorption from the gastrointestinal tract and, consequently, inadequate drug concentration at the target site. nih.gov To address this, various formulation strategies are being explored for this class of compounds.

Formulation Strategies for Enhanced Solubility and Absorption:

Modern drug delivery technologies offer promising avenues for enhancing the bioavailability of poorly soluble compounds like certain quinolinone derivatives. mdpi.comsemanticscholar.org These approaches aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids.

Nanoparticle Formulations: Encapsulating active pharmaceutical ingredients into nanoparticles is a widely investigated strategy. mdpi.com For quinoline derivatives, nanotechnology-based approaches such as polymeric nanoparticles and lipid-based vesicles are considered to improve their delivery. mdpi.com These formulations can protect the drug from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across biological membranes.

Lipid-Based Delivery Systems: Formulations incorporating lipids, such as liposomes and solid lipid nanoparticles, can enhance the oral bioavailability of lipophilic drugs. mdpi.com By encapsulating quinolinone derivatives in these carriers, it is possible to improve their absorption through the lymphatic system, thereby bypassing first-pass metabolism in the liver. mdpi.com

Prodrug Approaches: The synthesis of prodrugs is a well-established medicinal chemistry strategy to overcome pharmacokinetic limitations. semanticscholar.org A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This approach can be utilized to temporarily mask physicochemical properties that hinder absorption, such as poor solubility or high polarity.

Illustrative Data on Formulation Approaches for Dihydroquinolinone Analogs:

While specific data for this compound is not available, the following table illustrates how different formulation strategies have been conceptually applied to improve the pharmacokinetic parameters of hypothetical dihydroquinolinone derivatives based on general principles.

| Compound | Formulation Strategy | Key Improvement in Pharmacokinetic Parameter | Rationale |

| Dihydroquinolinone Analog A | Micronization | Increased Dissolution Rate | Reduces particle size, increasing surface area for faster dissolution. |

| Dihydroquinolinone Analog B | Solid Dispersion with a Polymer | Enhanced Aqueous Solubility | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, improving its wettability and dissolution. |

| Dihydroquinolinone Analog C | Lipid-Based Nanoparticle | Increased Oral Bioavailability | Encapsulation in lipid carriers can improve absorption and reduce first-pass metabolism. |

| Dihydroquinolinone Analog D | Phosphate (B84403) Ester Prodrug | Improved Aqueous Solubility | The addition of a polar phosphate group can significantly increase solubility in gastrointestinal fluids. |

This table is illustrative and based on general formulation principles for poorly soluble drugs.

Translational Considerations:

The ultimate goal of preclinical formulation research is to develop a dosage form that is not only effective but also safe and manufacturable. For this compound derivatives, this would involve a systematic approach to screen various formulation technologies. Promising formulations would then be subjected to in vivo pharmacokinetic studies in animal models to assess their ability to improve oral bioavailability. nih.gov

The selection of an appropriate formulation strategy will depend on the specific physicochemical properties of the this compound derivative , including its solubility, permeability, and metabolic stability. A comprehensive understanding of these properties is crucial for the rational design of effective drug delivery systems that can unlock the full therapeutic potential of this class of compounds.

Future Perspectives and Unexplored Research Avenues for 7 Fluoro 3,4 Dihydroquinolin 2 1h One

Development of Next-Generation Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.com However, these methods often require harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. tandfonline.comnih.gov The future of synthesizing 7-fluoro-3,4-dihydroquinolin-2(1H)-one and its analogs will likely focus on the development of more sustainable and efficient "green" chemistry approaches. tandfonline.comresearchgate.net

Recent advancements in synthetic organic chemistry have demonstrated the potential for greener alternatives. nih.gov These include the use of nanocatalysts, microwave-assisted synthesis, and one-pot multicomponent reactions. tandfonline.comnih.gov Such methods aim to reduce solvent consumption, minimize waste, and lower energy input. researchgate.net For instance, researchers have explored catalyst-free techniques and the use of greener solvents like ethanol (B145695) and water for the synthesis of quinoline analogs. researchgate.net The application of these methodologies to the synthesis of this compound could lead to more environmentally friendly and cost-effective production processes.

Future research in this area could focus on developing novel catalytic systems that are both highly efficient and recyclable. The exploration of flow chemistry for the continuous production of this compound could also offer significant advantages in terms of scalability and safety.

High-Throughput Screening and Lead Discovery from Novel Libraries of this compound Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. The development of diverse chemical libraries centered around the this compound scaffold is a crucial next step in identifying novel lead compounds. These libraries can be designed to explore a wide range of chemical space by introducing various substituents at different positions of the dihydroquinolinone ring.

The quinolinone scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. mdpi.com This property makes it an excellent starting point for the development of new therapeutics. By creating and screening libraries of this compound analogs, researchers can identify compounds with potent and selective activity against a variety of targets, including kinases, proteases, and nuclear receptors. nih.gov

Future efforts in this area will likely involve the use of advanced screening platforms, such as phenotypic screening and DNA-encoded libraries, to accelerate the discovery process. Phenotypic screening allows for the identification of compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific biological target. DNA-encoded libraries enable the screening of billions of compounds simultaneously, significantly increasing the chances of finding novel hits.

Integration with Advanced Drug Delivery Systems Research, Including Nanotechnology Approaches

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body at an effective concentration. Advanced drug delivery systems, particularly those based on nanotechnology, offer the potential to overcome many of the challenges associated with conventional drug administration, such as poor solubility, rapid metabolism, and off-target toxicity. nih.gov

For a compound like this compound, which is likely to have poor aqueous solubility, nano-based drug delivery systems could be particularly beneficial. youtube.com These systems can encapsulate the drug in a nanoparticle, protecting it from degradation and improving its solubility and bioavailability. youtube.com Furthermore, nanoparticles can be engineered to specifically target cancer cells or other diseased tissues, thereby increasing the drug's efficacy while minimizing its side effects. youtube.com

Future research in this area will focus on the development of "smart" drug delivery systems that can release their payload in response to specific stimuli, such as changes in pH or the presence of a particular enzyme. The integration of this compound with such advanced delivery systems could lead to the development of highly targeted and effective therapies.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Complex diseases, such as cancer and neurodegenerative disorders, are often caused by the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that act on a single target are often ineffective or lead to the development of resistance. Polypharmacology, the design of drugs that can modulate multiple targets simultaneously, has emerged as a promising strategy for the treatment of such complex diseases. nih.gov

The quinoline scaffold has been shown to be a versatile platform for the development of multi-target agents. mdpi.comnih.gov For example, quinoline derivatives have been designed to inhibit multiple receptor tyrosine kinases, which are key drivers of cancer cell growth and proliferation. nih.gov The inherent ability of the quinolinone nucleus to interact with various proteins makes it an ideal starting point for designing multi-target ligands. nih.gov

Future research will focus on the rational design of this compound derivatives with specific multi-target profiles. This will involve a deep understanding of the structural biology of the target proteins and the use of computational modeling to predict the binding of the compounds to their intended targets. nih.gov

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govnih.gov These technologies can be used to analyze vast datasets of chemical and biological information to identify new drug targets, design novel molecules with desired properties, and predict the outcome of clinical trials. nih.govcrimsonpublishers.com

In the context of this compound, AI and ML can be used to:

Identify new biological targets: By analyzing genomic and proteomic data, AI algorithms can identify proteins that are likely to be involved in a particular disease and that could be targeted by a this compound derivative.

Design novel compounds: Generative AI models can be used to design new molecules with specific properties, such as high potency, low toxicity, and good pharmacokinetic profiles. acm.org

Predict compound activity: ML models can be trained to predict the biological activity of a compound based on its chemical structure, thereby reducing the need for expensive and time-consuming experimental screening. astrazeneca.com

Optimize lead compounds: AI can be used to guide the optimization of a lead compound by suggesting modifications that are likely to improve its properties.

The integration of AI and ML into the drug discovery pipeline for this compound has the potential to significantly accelerate the development of new medicines. nih.gov

Potential for Radioligand Development and Imaging Applications

Positron Emission Tomography (PET) is a powerful imaging technique that is widely used in clinical diagnostics, particularly in oncology and neurology. nih.govnih.gov PET imaging relies on the use of radioligands, which are molecules that have been labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). openmedscience.com These radioligands can be designed to bind to specific biological targets in the body, allowing for the non-invasive visualization and quantification of these targets.

The presence of a fluorine atom in this compound makes it an attractive candidate for development as a PET radioligand. The fluorine-18 isotope is one of the most commonly used radionuclides in PET imaging due to its favorable decay properties. openmedscience.com A fluorine-18 labeled version of this compound could be used to image a variety of biological targets, depending on the specific binding properties of the compound.

常见问题

Q. What are the common synthetic routes for 7-fluoro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols. For example:

- Step 1 : Alkylation of intermediates like 7-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one with chloroiodopropane using NaH in DMF to introduce side chains .

- Step 2 : Nucleophilic displacement of chloride with amines (e.g., dimethylamine, pyrrolidine) in aqueous acetonitrile at 60°C .

- Step 3 : Reduction and coupling with thiophene thioimidate reagents to finalize the scaffold .

Critical factors include solvent choice (DMF or THF), temperature (60°C for nucleophilic substitution), and catalyst (KI for displacement reactions). Yields vary significantly; for example, compound 19 (8-fluoro-6-nitro derivative) was obtained in 44.8% yield under similar conditions .

Q. How is the structure of this compound derivatives validated?

Methodological Answer: Validation relies on:

- 1H NMR : Characteristic peaks for the fluorine-substituted aromatic ring (e.g., δ 8.07–8.13 ppm for nitro groups) and alkyl side chains (e.g., δ 2.01 ppm for dimethylamino groups) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [MH⁺] for compound 19 ) confirm molecular weight .

- Chiral Chromatography : Enantiomers like (S)-35 are resolved using chiral columns (e.g., SFC) to confirm stereochemistry .

Advanced Research Questions

Q. How does the 8-fluoro substituent affect inhibitory potency in neuronal nitric oxide synthase (nNOS) inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- The 8-fluoro group reduces flexibility of the alkyl-dimethylamino side chain, leading to a 6-fold decrease in nNOS inhibition potency compared to unsubstituted analogues (e.g., compound 31 vs. 26 : IC₅₀ = 3.36 µM vs. 0.58 µM) .

- Selectivity over endothelial NOS (eNOS) is retained (>180-fold for pyrrolidine derivatives), suggesting fluorination modulates isoform specificity .

Table 1 : SAR of nNOS Inhibitors in the 3,4-Dihydroquinolin-2(1H)-one Series

| Compound | Substituent | nNOS IC₅₀ (µM) | Selectivity (nNOS/eNOS) |

|---|---|---|---|

| 26 | Unsubstituted | 0.58 | >100 |

| 31 | 8-Fluoro | 3.36 | >100 |

| 29 | Pyrrolidine | 0.16 | 180 |

Q. What strategies are used to resolve enantiomers and confirm stereochemistry in dihydroquinolinone derivatives?

Methodological Answer:

- Chiral Column Chromatography : Compounds like (S)-35 are separated using chiral stationary phases (e.g., SFC) .

- Stereospecific Synthesis : Optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) are employed to generate enantiomerically pure intermediates, avoiding racemization .

- X-ray Crystallography : Used to confirm absolute configuration in complex cases (not explicitly cited but inferred from SAR validation practices).

Q. How do contradictory data on substituent effects inform synthetic optimization?

Methodological Answer: Contradictions arise in side-chain flexibility vs. potency:

- 3-Carbon Linkers : Compounds 41 and 42 (3-carbon side chains) show reduced potency (IC₅₀ = 1.22 µM) compared to 2-carbon analogues (IC₅₀ = 160 nM for 29 ) .

- Mitigation Strategy : Introducing cyclic amines (e.g., piperidine) or optimizing reducing agents (e.g., BH₃ in THF) improves conformational flexibility and yield .

Q. What novel methodologies enable the synthesis of this compound derivatives?

Methodological Answer: Recent advances include:

- Photoredox Catalysis : Iron-catalyzed generation of carbamoyl radicals from oxamic acids, enabling radical addition/cyclization sequences .

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl and carbonyl units into the scaffold via 1,7-enyne cyclization .

- Redox-Neutral Hydride Transfer : Synthesizes 3,3'-disubstituted derivatives using o-aminobenzaldehyde and Meldrum’s acid .

Q. How are impurities or byproducts characterized during synthesis?

Methodological Answer:

- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts in aryl-bromide intermediates) .

- Buchwald–Hartwig Amination : Converts aryl bromides to anilines using LiHMDS as an ammonia surrogate, minimizing side reactions .

- Regioselective Bromination : NBS in DMF selectively brominates the 6-position of the quinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。